Solvent Red 169

Beschreibung

Overview of Solvent Dyes within Chemical Industries and Research

Solvent dyes are a class of colorants that are soluble in organic solvents but generally insoluble in water. unilexcolours.inscribd.compylamdyes.com Their molecular structure is typically nonpolar or possesses low polarity, which dictates their solubility characteristics. scribd.compylamdyes.com This property makes them suitable for coloring a wide array of nonpolar materials. pylamdyes.com

In industrial settings, solvent dyes are extensively used for coloring plastics, such as polystyrene, polycarbonate, and PVC, as well as in fibers, rubbers, waxes, oils, lubricants, fuels, and printing inks. specialchem.comprecisechem.compylamdyes.comepsilonpigments.comprimachemicals.com The dyeing process with these colorants occurs within a solvent solution. pylamdyes.com The nomenclature for this class of dyes is standardized, with the name "Solvent" followed by the color and a designated number, for instance, Solvent Red 169. pylamdyes.com

Research into solvent dyes focuses on developing new dye structures with improved properties such as higher solubility, greater stability to heat and light, and enhanced color strength. primachemicals.com The synthesis and application of novel solvent dyes, often based on various chemical structures, are active areas of investigation. researchgate.net

Significance of Anthraquinone Derivatives in Contemporary Chemistry

Anthraquinone, a derivative of anthracene, is an aromatic organic compound with the formula C₁₄H₈O₂. wikipedia.org Its derivatives are of significant interest in various fields of chemistry and technology due to their unique spectral and redox properties. colab.ws The core structure of anthraquinone, with its electron-withdrawing carbonyl groups, provides a scaffold for a wide range of chemical modifications, leading to a diverse array of compounds with tailored properties. colab.ws

Historically, anthraquinone derivatives have been pivotal in the development of a wide range of dyes and pigments. colab.ws Beyond their use as colorants, they have found applications in medicine, analytical chemistry, and as catalysts. colab.wsresearchgate.net For example, certain anthraquinone derivatives are used in the production of hydrogen peroxide and as digester additives in the papermaking industry. wikipedia.org In the realm of materials science, they are being explored for the creation of new functional materials. colab.ws

The rich chemistry of anthraquinones allows for the introduction of various functional groups, which can modulate their biological activity, making them valuable scaffolds in drug discovery for developing new therapeutic agents. researchgate.netontosight.aimdpi.com

Current Research Landscape and Gaps Pertaining to this compound

Current research on this compound primarily focuses on its application as a colorant for various polymers and its synthesis. specialchem.comprecisechem.comepsilonpigments.com It is known for its excellent heat resistance, light fastness, and good migration resistance, making it suitable for high-performance applications. precisechem.com

A notable area of research involves the development of more efficient and environmentally friendly synthesis methods. One patented method describes a synthetic route starting from phthalic anhydride, which is claimed to shorten the process, reduce waste, and lower production costs compared to traditional methods. google.com

While its properties as a dye are well-documented by manufacturers, there appears to be a gap in the publicly available academic research concerning the fundamental photophysical and photochemical properties of this compound. Detailed studies on its excited-state dynamics, quantum yields of fluorescence, and potential for use in advanced applications such as organic electronics or as a fluorescent probe are not extensively reported in the primary scientific literature. Furthermore, while some studies have assessed its toxicological profile in specific models, a comprehensive understanding of its environmental fate and long-term effects remains an area for further investigation. researchgate.netresearchgate.net Market analysis reports indicate a focus on its production, market share, and industry trends, but in-depth scientific investigation into new applications beyond coloration is limited. prof-research.com

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 27354-18-3 | worlddyevariety.comepsilonpigments.com |

| Molecular Formula | C₁₇H₁₅NO₂ | worlddyevariety.comsielc.comchembk.com |

| Molecular Weight | 265.31 g/mol | worlddyevariety.com |

| Appearance | Bluish red powder | epsilonpigments.com |

| Melting Point | 187-189 °C | chembk.comechemi.com |

| Boiling Point | 470.2 °C at 760 mmHg | chembk.comechemi.com |

| Density | 1.25 g/cm³ | epsilonpigments.comchembk.com |

| Heat Resistance | 310 °C | epsilonpigments.com |

| Light Fastness | 7 | epsilonpigments.com |

Eigenschaften

IUPAC Name |

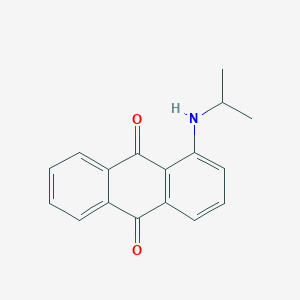

1-(propan-2-ylamino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-10(2)18-14-9-5-8-13-15(14)17(20)12-7-4-3-6-11(12)16(13)19/h3-10,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIYVSUEHXWMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041740 | |

| Record name | C.I. Solvent Red 169 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27354-18-3 | |

| Record name | Solvent Red 169 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27354-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solvent Red 169 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027354183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1-[(1-methylethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 169 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1-methylethyl)amino]anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLVENT RED 169 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13N3ZG7HNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Green Chemistry Principles Applied to Solvent Red 169

Elucidation of Conventional Synthesis Pathways for Solvent Red 169

The traditional manufacturing process for this compound is a well-established method within the dye industry, primarily involving a condensation reaction. worlddyevariety.com This route is characterized by its reliance on a pre-synthesized anthraquinone core, which is then functionalized to produce the final dye molecule.

1-Chloroanthraquinone and Propan-2-amine Condensation Mechanisms

The cornerstone of conventional this compound synthesis is the condensation reaction between 1-chloroanthraquinone and propan-2-amine (also known as isopropylamine). worlddyevariety.comchemicalbook.comenvironmentclearance.nic.in This reaction is typically carried out in a closed high-pressure kettle and may use a solvent such as Xylene or o-dichlorobenzene (ODCB) under reflux conditions. environmentclearance.nic.ingoogle.com

The underlying mechanism is a nucleophilic aromatic substitution, often proceeding via a copper-catalyzed pathway analogous to the Ullmann condensation. d-nb.info In this process, the amine acts as a nucleophile, displacing the chlorine atom on the anthraquinone ring. The use of a copper catalyst, such as cuprous chloride, can facilitate this C-N bond formation. d-nb.info A base is also required to neutralize the hydrochloric acid formed as a byproduct. d-nb.info

A significant drawback of this conventional pathway is the lengthy and resource-intensive production of the 1-chloroanthraquinone starting material. google.com Its synthesis often begins with phthalic anhydride and benzene to form anthraquinone, which then undergoes subsequent nitration, sulfonation, and chlorination steps. google.com This multi-stage process generates considerable waste and increases both the financial and environmental costs associated with the final product. google.com

Innovations in Sustainable Synthesis of this compound

In alignment with the principles of green chemistry, which advocate for waste reduction, energy efficiency, and the use of catalysis, innovative synthetic routes have been developed for this compound. royalsocietypublishing.orgnih.gov These methods aim to shorten the reaction pathway and reduce the environmental impact. google.com

Phthalic Anhydride-Based Route Optimization for Reduced Waste and Process Efficiency

A significant innovation is a synthetic method that uses phthalic anhydride as a direct raw material, thereby bypassing the need to first synthesize and then functionalize an anthraquinone intermediate. google.com This optimized route significantly shortens the process, reduces waste emissions, and lowers production costs. google.com

| Parameter | Description | Value/Condition |

|---|---|---|

| Reactants (Step 2) | N-isopropylaniline | 1.19 mol (example) |

| Phthalic Anhydride | 1.35 mol (example) | |

| Urotropine | 0.25 mol (example) | |

| Molar Ratios | N-isopropylaniline : Phthalic Anhydride : Urotropine | 1 : (1-2) : (0.05-0.5) |

| Solvent/Catalyst | Sulfuric Acid (98 wt%) | Mass ratio to phthalic anhydride: 1:1 to 1:10 |

| Temperature | Reaction Temperature | 160°C to 210°C |

| Time | Reaction Time | > 2 hours |

Catalytic Systems in this compound Production (e.g., Cuprous Chloride Catalysis)

Catalysis is a fundamental pillar of green synthesis, and its application is crucial in the innovative production of this compound. nih.gov In the phthalic anhydride-based route, the intermediate N-isopropylaniline is synthesized from bromobenzene and isopropylamine. google.com This initial step is efficiently catalyzed by cuprous chloride in an aqueous, alkaline environment. google.com

Advanced Derivatization and Structural Modification of this compound Analogues

While research specifically detailing the derivatization of this compound is limited, the synthetic pathways offer clear opportunities for creating a library of analogues with modified properties. Structural modification is a common strategy in dye chemistry to tune color, solubility, and performance characteristics.

By altering the inputs of the established syntheses, new molecules can be accessed. For instance, in the conventional condensation reaction, substituting propan-2-amine with other primary or secondary amines could yield a range of N-substituted anthraquinone dyes with varied shades and affinities for different substrates.

Similarly, the greener phthalic anhydride-based route provides multiple points for modification. The use of substituted phthalic anhydrides in the reaction with N-isopropylaniline could introduce functional groups onto the fused benzene rings of the anthraquinone core. rsc.orgiscientific.org Furthermore, employing analogues of N-isopropylaniline, derived from different anilines or alkylating agents, would alter the N-substituent. These modifications could lead to the development of novel dyes with tailored properties for advanced applications, representing a fertile ground for future research and development in anthraquinone chemistry.

Advanced Spectroscopic Characterization and Analytical Methodologies for Solvent Red 169

Application of High-Resolution Spectroscopic Techniques

Spectroscopy is a cornerstone in the characterization of molecular systems. mdpi.com By examining the interaction of electromagnetic radiation with the dye molecule, detailed information about its electronic structure, vibrational modes, and atomic connectivity can be obtained. mdpi.com

UV-Visible spectroscopy measures the electronic transitions within a molecule, which are influenced by the molecule's structure and its surrounding environment. mdpi.com The interaction between a solute (Solvent Red 169) and the solvent can alter the energy levels of the molecule's electronic states, leading to shifts in the absorption spectrum. slideshare.netuni-hamburg.de This phenomenon, known as solvatochromism, is a powerful tool for probing solute-solvent interactions. acs.org

The polarity of the solvent plays a significant role in the position and intensity of the absorption maximum (λmax). slideshare.net For a polar molecule like this compound, an increase in solvent polarity can stabilize the ground state and the excited state differently, causing either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. slideshare.net For instance, polar solvents can engage in hydrogen bonding with the amino group and carbonyl groups of the anthraquinone structure, further influencing the spectral properties. The choice of solvent is critical, and it should ideally be transparent in the measurement region and have minimal interaction with the solute to get a pure spectrum of the compound. slideshare.net

Table 1: Illustrative Solvatochromic Shifts for an Anthraquinone Dye like this compound Note: This data is representative and illustrates the expected trend based on spectroscopic principles.

| Solvent | Polarity Index | Typical λmax (nm) | Observed Shift |

| n-Hexane | 0.1 | 495 | Reference |

| Toluene | 2.4 | 502 | Bathochromic |

| Chloroform | 4.1 | 510 | Bathochromic |

| Ethanol | 4.3 | 515 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 525 | Bathochromic |

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's functional groups. researchgate.net These methods are complementary; FTIR measures the absorption of infrared radiation by bonds with a changing dipole moment, while Raman spectroscopy measures the inelastic scattering of light from bonds with changing polarizability. tum.de

For this compound, FTIR spectroscopy is a standard method for identity confirmation, where the sample's spectrum is matched against that of a reference standard. alibaba.com Key vibrational bands can be assigned to specific functional groups. Environmental perturbations, such as the formation of hydrogen bonds with solvent molecules, can cause shifts in the frequency and changes in the shape of these bands. royalsocietypublishing.org For example, the N-H stretching frequency of the secondary amine would be sensitive to hydrogen-bonding solvents.

Raman spectroscopy is also a powerful tool for structural characterization. tum.de However, the analysis of non-polar solvent dyes can sometimes be challenging due to their poor interaction with aqueous colloidal substrates used in techniques like Surface-Enhanced Raman Spectroscopy (SERS). researchgate.net Despite this, the technique is highly sensitive to the molecular structure and can detect subtle changes due to environmental interactions. researchgate.net

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretch | 3300-3500 |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic, isopropyl) | Stretch | 2850-2970 |

| C=O (quinone) | Stretch | 1660-1690 |

| C=C (aromatic ring) | Stretch | 1580-1620 |

| C-N | Stretch | 1250-1350 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules at the atomic level. acs.org It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to map out the chemical environment and connectivity of atoms within a molecule. libretexts.org For this compound, NMR is explicitly used for structural confirmation. alibaba.com

In a ¹H NMR spectrum of this compound, the aromatic protons on the anthraquinone skeleton would appear in the downfield region (typically 7.0-8.5 ppm). The isopropyl group would give rise to two characteristic signals: a doublet for the six equivalent methyl protons and a septet for the single methine proton, a result of spin-spin coupling. libretexts.org The proton on the amine group would also produce a distinct signal. The integration (area) of these signals is proportional to the number of protons they represent, further confirming the structure. nih.gov ¹³C NMR would similarly provide a unique signal for each chemically distinct carbon atom. NMR can also be used to assess purity by comparing the integral of the compound's signals to that of a known internal standard.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound in a Suitable Solvent (e.g., CDCl₃) Note: Predicted values based on standard chemical shift ranges.

| Proton(s) | Chemical Environment | Predicted Shift (ppm) | Multiplicity |

| 6H | -CH(CH ₃)₂ | ~1.3 | Doublet |

| 1H | -CH (CH₃)₂ | ~4.0 | Septet |

| 1H | NH | 5.0-6.0 | Broad Singlet |

| 7H | Aromatic | 7.5-8.5 | Multiplets |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Molecular Fingerprinting and Environmental Perturbations

Chromatographic and Mass Spectrometric Techniques for Purity, Quantification, and Metabolite Analysis

Chromatographic techniques are essential for separating complex mixtures, while mass spectrometry provides molecular weight and structural information. The coupling of these methods offers powerful analytical capabilities for purity assessment and the identification of unknown compounds.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and quantifying any impurities or degradation products. alibaba.comdechochem.com In a typical reversed-phase HPLC analysis, the sample is passed through a column containing a non-polar stationary phase, and a polar mobile phase is used for elution. This compound would elute at a specific retention time. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. alibaba.com

When studying the degradation of the dye, HPLC is used to monitor the disappearance of the parent compound peak and the appearance of new peaks corresponding to degradation products. jocpr.com By comparing the retention times with those of known standards, or by collecting the fractions for further analysis, these products can be identified. The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV-Vis spectra for each eluting peak, aiding in identification.

Table 4: Representative HPLC Data for a Purity and Degradation Analysis of this compound

| Peak ID | Retention Time (min) | Relative Area (%) | Identification |

| 1 | 2.5 | 0.8 | Early-eluting degradation product |

| 2 | 4.1 | 1.2 | Impurity/Degradation product |

| 3 | 8.7 | 97.5 | This compound |

| 4 | 10.2 | 0.5 | Late-eluting degradation product |

While this compound itself is generally too non-volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this technique is invaluable for identifying smaller, more volatile products that may result from its biotransformation or degradation. frontiersin.org The process involves separating volatile compounds in the gas phase using a GC column, after which they are ionized and fragmented in a mass spectrometer. who.int

The resulting mass spectrum shows the molecular ion (if stable) and a series of fragment ions. This fragmentation pattern is unique to a specific molecule and serves as a chemical fingerprint, allowing for its identification by comparison to spectral libraries. For example, if biotransformation cleaves the isopropyl group or breaks down the aromatic rings of this compound, GC-MS could be used to identify the resulting smaller molecules, such as phthalic acid derivatives or other simple aromatic compounds. frontiersin.org

Table 5: Hypothetical Biotransformation Products of this compound Identifiable by GC-MS Note: This table presents plausible smaller molecules resulting from the breakdown of the parent dye.

| Potential Product | Chemical Formula | Molecular Weight ( g/mol ) | Key m/z Fragments |

| Phthalic Acid | C₈H₆O₄ | 166.13 | 166, 149, 104, 76 |

| Isopropylamine | C₃H₉N | 59.11 | 59, 58, 44 |

| Anthraquinone | C₁₄H₈O₂ | 208.22 | 208, 180, 152 |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Degradation Product Profiling

Development and Validation of Analytical Protocols for Environmental and Biological Matrices

The detection and quantification of this compound, an anthraquinone-based dye, in complex environmental and biological samples necessitate the development of robust and sensitive analytical protocols. The inherent complexity of matrices such as soil, water, sludge, blood, and tissue requires tailored sample preparation techniques to isolate the analyte from interfering substances, followed by highly specific and sensitive instrumental analysis. The validation of these methods according to established guidelines is crucial to ensure the reliability, accuracy, and reproducibility of the analytical data.

Method Development for Environmental Matrices

The development of analytical methods for this compound in environmental matrices focuses on efficient extraction from the sample, followed by cleanup and analysis, typically using chromatographic techniques.

Sample Preparation and Extraction:

Water Samples: For aqueous matrices like river water, wastewater, or groundwater, a pre-concentration step is often necessary due to the potentially low concentrations of the dye. Solid-Phase Extraction (SPE) is a widely used technique. tandfonline.comresearchgate.netuoa.gr A common approach involves passing a large volume of the water sample through an SPE cartridge packed with a sorbent that retains the analyte. The choice of sorbent is critical; for anthraquinone compounds, hydrophilic-lipophilic balance (HLB) or C18 sorbents are often effective. oup.com After loading, the cartridge is washed to remove interferences, and this compound is then eluted with a small volume of an organic solvent like methanol or acetonitrile. researchgate.netoup.com For certain applications, dispersive solid-phase extraction (d-SPE) using green sorbents like Zein bionanoparticles has also been shown to be effective for dye analysis in water. tandfonline.com

Soil and Sludge Samples: The strong interaction between the dye and the solid matrix of soil or sludge necessitates more rigorous extraction methods.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, initially developed for pesticide analysis, has been successfully adapted for extracting various organic pollutants, including dyes, from soil. quechers.euresearchgate.netrsc.org A typical QuEChERS procedure for soil involves hydrating the sample, followed by extraction with an organic solvent (e.g., acetonitrile) and partitioning using salts like magnesium sulfate and sodium chloride. eurl-pesticides.eu A subsequent dispersive SPE (d-SPE) cleanup step using a sorbent like Primary Secondary Amine (PSA) or C18 is performed to remove co-extracted matrix components. eurl-pesticides.eumdpi.com

Ultrasonic-Assisted Extraction (UAE): This technique uses high-frequency sound waves to facilitate the extraction of the analyte from the solid matrix into a solvent. mdpi.com For anthraquinones, methanol is a common extraction solvent. mdpi.com

Soxhlet Extraction: A classical but effective method, Soxhlet extraction provides exhaustive extraction but is more time-consuming and requires larger solvent volumes. epa.gov

Instrumental Analysis:

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector or a mass spectrometer (MS) is the preferred technique for the analysis of this compound. mdpi.comnih.gov

HPLC-PDA: A reversed-phase C18 column is typically used for separation. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile and an aqueous solution (e.g., water with 0.1% formic acid or an ammonium acetate buffer). researchgate.netnih.gov The PDA detector allows for the identification of the analyte based on its retention time and UV-Vis spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity, which is crucial for trace analysis in complex matrices like sludge. mdpi.comnih.gov It allows for the unambiguous identification and quantification of the target compound even in the presence of significant matrix interference.

Method Development for Biological Matrices

Analyzing this compound in biological samples such as blood, plasma, or tissue presents unique challenges due to the high protein and lipid content.

Sample Preparation and Extraction:

Blood/Plasma: The first step is typically protein precipitation, achieved by adding a solvent like acetonitrile or methanol. This is followed by centrifugation to separate the precipitated proteins. The resulting supernatant can be further cleaned up using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). chromatographyonline.comscielo.br In LLE, the analyte is partitioned from the aqueous phase into an immiscible organic solvent. SPE provides a more thorough cleanup and concentration of the analyte. oup.com For small sample volumes, modern microextraction techniques are also applicable. mdpi.com

Tissue Samples: Tissue samples must first be homogenized to ensure uniformity. The homogenized sample can then be subjected to extraction using methods similar to those for soil, such as solvent extraction with acetonitrile, often as part of a QuEChERS-based protocol. chromatographyonline.com The resulting extract typically requires a cleanup step to remove lipids and other interferences before instrumental analysis.

Instrumental Analysis:

LC-MS/MS is the method of choice for biological matrices due to its high sensitivity and specificity, which are necessary to detect the low concentrations of the dye that may be present and to overcome matrix effects. chromatographyonline.comscielo.br The use of an isotopically labeled internal standard can help to correct for matrix effects and variations in extraction recovery. chromatographyonline.com

Validation of Analytical Protocols

Once a method is developed, it must be rigorously validated to ensure it is fit for its intended purpose. Validation is performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or SANTE. acs.orgacs.org Key validation parameters include:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.comscielo.br This is typically demonstrated by analyzing blank matrix samples and spiked samples to ensure no interfering peaks are present at the retention time of the analyte. scielo.br

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. mdpi.comresearchgate.net This is assessed by creating a calibration curve with at least five concentration levels, and the coefficient of determination (r²) should typically be ≥ 0.99. chromatographyonline.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.commdpi.com The LOQ is a critical parameter for regulatory monitoring. chromatographyonline.com

Accuracy (Recovery): This measures the closeness of the experimental value to the true value. It is determined by analyzing samples spiked with a known concentration of the analyte and is expressed as a percentage recovery. tandfonline.commdpi.com Acceptable recovery ranges are often between 70% and 120%. mdpi.com

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. mdpi.com

Intermediate Precision (Inter-day precision): Precision within a laboratory over different days, with different analysts, or on different equipment. mdpi.comresearchgate.net Precision is expressed as the relative standard deviation (RSD), which should typically be ≤ 20%. mdpi.com

The tables below present typical validation data from published studies on compounds analogous to this compound in relevant matrices, illustrating the expected performance of a well-developed analytical method.

Table 1: Example Validation Parameters for Dye/Pesticide Analysis in Environmental Matrices

| Matrix | Analyte/Compound Class | Extraction Method | Analytical Technique | Linearity (r²) | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| River & Lake Water | Anthraquinone | SPE | HPLC-PDA | N/A | 0.05 ng (on-column) | N/A | 71 | 3.62 (inter-day) | researchgate.net |

| Wastewater | Pharmaceuticals | Online SPE | LC-MS/MS | N/A | 1.30 - 10.6 ng/L | N/A | 78.4 - 111.4 | 3.3 - 13.2 (inter-day) | mdpi.com |

| Soil | Reactive Blue 19 Degradant | Modified QuEChERS | HPLC-DAD-MS | 0.9990 | N/A | 1.29 µg/mL | N/A | 4.73 (precision) | researchgate.net |

| Sludge | Pesticides (47 total) | QuEChERS | LC-MS/MS | N/A | 0.0005 - 0.05 mg/kg | N/A | 71 - 120 | ≤ 25 (repeatability) | mdpi.com |

Table 2: Example Validation Parameters for Dye/Analyte Analysis in Biological Matrices

| Matrix | Analyte/Compound Class | Extraction Method | Analytical Technique | Linearity (r²) | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| Animal Tissue (Fish, Chicken) | Triphenylmethane Dyes | Solvent Extraction | LC-MS/MS | > 0.99 | N/A | < 0.1 µg/kg | N/A | N/A | chromatographyonline.com |

| Shrimp Muscle | Triphenylmethane Dyes | QuEChERS | UHPLC-MS/MS | > 0.95 | 0.32 - 0.44 µg/kg | 0.5 µg/kg | N/A | N/A | scielo.br |

| Plant Material | Anthraquinones | SPE | HPLC-UV | N/A | N/A | N/A | 96.2 - 109.6 | ≤ 5.78 (repeatability) | oup.com |

| Blood (Dried Blood Spot) | p-Tau 217 (Protein) | Kit-based extraction | Simoa® (Immunoassay) | 0.8551 | Signal above LOD in 95% of samples | Signal above LLOQ in 100% of spiked samples | N/A | < 20 (inter-filter CV) | quanterix.com |

N/A: Not available in the cited source.

Environmental Toxicology and Ecotoxicological Impact of Solvent Red 169

Aquatic Ecotoxicity Assessments Using Model Organisms

To evaluate the potential hazards of chemical compounds in aquatic environments, researchers utilize model organisms in controlled laboratory settings. The zebrafish (Danio rerio) has emerged as a prominent vertebrate model for toxicological studies due to its genetic similarity to humans, rapid development, and transparent embryos, which allow for detailed observation of developmental processes. researchgate.netnih.gov Comprehensive assessments often combine developmental, behavioral, and transcriptomic analyses to build a thorough impact profile. nih.gov

The Zebrafish Embryo Test (ZET) is a standardized method for assessing the acute toxicity of chemicals on the early life stages of fish. nih.gov In a comprehensive study, zebrafish embryos were exposed to Solvent Red 169 from 6 to 120 hours post-fertilization (hpf) to monitor for adverse effects on development and behavior. nih.gov

During early development, zebrafish embryos are examined for a range of morphological abnormalities that can indicate toxicity. These endpoints include mortality, yolk sac edema, pericardial edema, body axis curvature, and malformations of the fins, snout, and jaw. nih.gov

Research findings indicate that this compound did not induce a statistically significant increase in morphological abnormalities compared to control groups at the concentrations tested (1–50 μM). nih.gov Across the 13 morphological categories assessed, no significant effects were observed, suggesting a low potential for causing developmental malformations in zebrafish at these exposure levels. nih.govresearchgate.net

Changes in locomotor activity can signal potential neurodevelopmental toxicity. nih.govnih.gov The larval photomotor response assay, which measures movement in response to changes in light, is a common tool for assessing neurobehavioral effects in zebrafish. nih.gov

When assessed at 120 hours post-fertilization, this compound was found to have a specific effect on locomotor behavior. It caused a significant increase in movement (hyperactivity) during the light phase, but only at the second-highest tested concentration of 35.6 μM. nih.gov The treatment had no significant effect on the movement of the larvae during the dark phase of the assay. nih.gov This suggests a potential for subtle neurotoxic effects under specific exposure conditions, even in the absence of overt morphological changes. nih.gov

Transcriptomics provides a high-resolution view of the molecular responses of an organism to chemical exposure by measuring changes in gene expression. acs.org This analysis can reveal potential mechanisms of toxicity even when no physical effects are apparent. nih.gov For this compound, gene expression was analyzed in zebrafish embryos at 48 hours post-fertilization to identify molecular-level changes. nih.gov

Exposure to this compound resulted in significant changes in gene expression, particularly at lower concentrations. researchgate.net At 48 hours post-fertilization, the most substantial effects were observed in the 1 µM and 5 µM treatment groups, which showed 374 and 764 differentially expressed genes (DEGs), respectively. researchgate.net A much smaller number of DEGs (79) was noted at the highest concentration of 50 µM. researchgate.net Across the affected treatment groups, the majority of the DEGs were upregulated. researchgate.net

| Concentration (µM) | Total DEGs | Upregulated Genes | Downregulated Genes |

|---|---|---|---|

| 1 | 374 | Data not specified | Data not specified |

| 5 | 764 | Data not specified | Data not specified |

| 50 | 79 | Data not specified | Data not specified |

| Total (1 & 5 µM) | - | 926 | 512 |

To understand the biological significance of the observed gene expression changes, functional enrichment analysis is performed. ebi.ac.uk This analysis identifies biological pathways and processes that are over-represented in the set of differentially expressed genes. ebi.ac.uk

For this compound, the analysis indicated impacts on several key biological pathways related to development and regulation of gene expression. researchgate.net In the 1 µM treatment group, the DEGs were primarily enriched in Gene Ontology (GO) terms associated with the cell cycle . researchgate.netlife-science-alliance.org More broadly, across the dyes tested in the same study, gene expression data pointed to impacts on neurogenesis and both folate and retinol metabolism as potential toxicity mechanisms. nih.gov The modulation of genes involved in the regulation of transcription was also identified as a significant outcome of exposure. researchgate.net While specific data on glutathione metabolism for this compound was not detailed, it is a common pathway assessed in toxicology studies.

| Biological Pathway/Process | Associated Finding |

|---|---|

| Cell Cycle | Significantly enriched pathway in the 1 µM exposure group. researchgate.net |

| Regulation of Gene Expression | Identified as an impacted biological pathway through functional enrichment analysis. researchgate.net |

| Neurogenesis | Indicated as a potential mechanism of toxicity based on overall gene expression data. nih.gov |

| Folate and Retinol Metabolism | Indicated as a potential mechanism of toxicity based on overall gene expression data. nih.gov |

Identification and Analysis of Differentially Expressed Genes (DEGs)

In Vitro Assays for Blood-Brain Barrier Permeability Assessment

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. nih.govfrontiersin.org Its integrity is crucial for maintaining the homeostatic microenvironment of the CNS. frontiersin.org Disruption of the BBB can lead to increased permeability, allowing potential neurotoxins to enter the brain. nih.gov

To assess the potential for xenobiotics to cross this critical barrier, various in vitro models have been developed, which are faster and more suited for high-throughput screening than in vivo studies. frontiersin.org A study investigating the potential hazards of several smoke dyes, including this compound, examined their ability to cross the blood-brain barrier. nih.gov The research utilized an in vitro BBB model to determine the permeability of these compounds. nih.gov In this specific assay, this compound was determined to be permeable to the blood-brain barrier. nih.gov

Table 1: In Vitro Blood-Brain Barrier (BBB) Permeability of Selected Smoke Dyes

| Compound | Permeable to BBB? |

|---|---|

| This compound | Yes |

| Disperse Red 9 | Yes |

| Solvent Yellow 33 | Yes |

| Disperse Blue 14 | No |

Source: Developmental, Behavioral and Transcriptomic Changes in Zebrafish Embryos after Smoke Dye Exposure. nih.gov

Mechanisms of Toxic Action and Cellular Responses to this compound Exposure

Despite its demonstrated permeability across an in vitro blood-brain barrier model, studies on the toxicological effects of this compound suggest a low level of acute toxicity. nih.gov In a comprehensive study using zebrafish embryos, exposure to this compound at concentrations up to 50 µM from 6 to 120 hours post-fertilization (hpf) caused no observable adverse effects on mortality, development, or behavior. nih.govx-mol.net

However, to explore potential sublethal effects at the molecular level, transcriptomic analysis (RNA sequencing) was performed on zebrafish embryos exposed to the dye at 48 hpf. nih.govresearchgate.net Even in the absence of observable physical effects, gene expression analysis can indicate potential mechanisms of toxicity. nih.gov For other dyes tested in the same study, such as Solvent Yellow 33 and Disperse Blue 14, gene expression analysis revealed impacts on neurodevelopment and folate and retinol metabolism as potential toxicity pathways. nih.govx-mol.net While this compound itself did not produce significant developmental or behavioral changes, the analysis of related compounds points toward these pathways as areas of interest for anthraquinone dye toxicity. nih.gov The disruption of retinoic acid signaling, in particular, has been noted as a potential mechanism that may impair development. researchgate.net

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. nih.govnih.gov This imbalance can lead to damage of important biomolecules such as DNA, proteins, and lipids. nih.govmdpi.com The metabolism of various toxic substances can generate ROS, overwhelming cellular antioxidant defense mechanisms like superoxide dismutase (SOD) and glutathione (GSH). nih.govmdpi.com

Currently, there is a lack of direct research findings specifically investigating the induction of oxidative stress by this compound. However, the study of other dyes and toxic compounds provides a general framework. For instance, the metabolism of compounds like toluene, a component of paint thinners, is known to generate cytosolic NADH, which can lead to the production of superoxide radicals during mitochondrial respiration. nih.gov In the context of dyes, some anthraquinones have been studied for their effects on cell viability and oxidative stress markers. uef.fi While some natural anthraquinones have shown the potential to reduce cell viability and induce oxidative stress, others did not raise significant cytotoxicity concerns. uef.fi Given that gene expression analysis of related dyes pointed to effects on retinol (Vitamin A) metabolism, a link to oxidative stress could be considered, as retinol and its metabolites play roles in cellular redox balance. nih.gov However, without direct experimental evidence for this compound, its capacity to induce oxidative stress remains speculative.

Exploration of Potential Molecular Pathways of Toxicity

Comparative Ecotoxicological Profiling with Related Chemical Classes (e.g., other Anthraquinone or Azo Dyes)

This compound belongs to the anthraquinone class of dyes. nih.gov Comparing its ecotoxicological profile with other anthraquinone dyes and the widely used azo dyes provides context for its potential environmental impact.

Anthraquinone Dyes: This class accounts for about 15% of all dyes and is known for its stable aromatic structure, which can make these compounds recalcitrant to degradation. frontiersin.org Some anthraquinone dyes are considered carcinogenic and mutagenic and can have adverse effects on aquatic organisms. frontiersin.org For example, the natural anthraquinone dye emodin was found to be highly toxic to Daphnia similis and zebrafish embryos. nih.gov Another synthetic anthraquinone, Disperse Blue 3, was the most toxic among four dyes tested on bacteria, algae, and protozoa, and also exhibited mutagenic effects. uminho.ptnih.gov In contrast, the study on this compound showed no mortality or developmental effects in zebrafish embryos at the concentrations tested. nih.gov This suggests that toxicity within the anthraquinone class can be highly variable depending on the specific chemical structure.

Azo Dyes: Azo dyes are the largest group of synthetic colorants, making up 60-70% of all dyes used. uminho.ptijrrjournal.com A major concern with azo dyes is that their degradation can produce aromatic amines, which are often toxic, mutagenic, and carcinogenic. ijrrjournal.comresearchgate.netnih.gov These dyes and their breakdown products can be harmful to aquatic life, inhibit photosynthesis by reducing light penetration in water, and pose a risk to human health. ijrrjournal.commdpi.com Acute toxicity of azo dyes to fish is generally low, but chronic effects and the toxicity of their metabolites are significant concerns. cdnsciencepub.com

Table 2: Comparative Ecotoxicity of Selected Dyes

| Dye Name | Dye Class | Organism | Finding | Citation |

|---|---|---|---|---|

| This compound | Anthraquinone | Zebrafish (Danio rerio) | No adverse effects on mortality, development, or behavior up to 50 µM. | nih.gov |

| Disperse Blue 14 | Anthraquinone | Zebrafish (Danio rerio) | Impaired development and behavior at all concentrations (133–314 µM). | nih.gov |

| Emodin | Anthraquinone | Zebrafish (Danio rerio) | Toxic, LC50 = 25 µg L⁻¹. | nih.gov |

| Disperse Blue 3 | Anthraquinone | Alga (Selenastrum capricornutum) | Most toxic of dyes tested, EC50 = 0.5 mg L⁻¹. | uminho.pt |

| Reactive Orange 16 | Azo | Alga (Selenastrum capricornutum) | EC50 approx. 5 mg L⁻¹. | uminho.pt |

| Congo Red | Azo | Alga (Selenastrum capricornutum) | EC50 approx. 5 mg L⁻¹. | uminho.pt |

This table presents a summary of findings and is not an exhaustive list. EC50: Half maximal effective concentration. LC50: Median lethal concentration.

Environmental Risk Characterization within Regulatory Frameworks

Environmental risk characterization is the final step in a risk assessment process, where evidence is integrated to estimate the probability and magnitude of adverse effects on the environment from a chemical stressor. epa.govclu-in.org This process is guided by regulatory frameworks like those implemented by the European Chemicals Agency (ECHA) in the EU or the Environmental Protection Agency (EPA) in the U.S., which aim to ensure chemicals are used safely. epa.goveuropa.eu

For a substance like this compound, a risk characterization would involve several steps:

Hazard Identification: This step reviews all available data to identify potential adverse effects. For this compound, this would include the findings that it can permeate an in vitro BBB, but shows low acute toxicity in zebrafish embryo studies. nih.gov A key piece of information is the noted lack of available toxicity data for this specific compound in many contexts. nih.gov

Dose-Response Assessment: This quantifies the relationship between exposure and the extent of the toxic effect. For this compound, the zebrafish study provides a No Observed Adverse Effect Concentration (NOAEC) for developmental toxicity. nih.gov

Exposure Assessment: This evaluates the likely environmental concentrations resulting from the dye's manufacture, use, and disposal. As an anthraquinone dye used in various applications, potential release into wastewater is a primary exposure pathway. nih.gov

Risk Characterization: This integrates the above information. It compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC), derived from toxicity data. canada.ca Given the low observed toxicity of this compound in the key zebrafish study, its direct environmental risk might be characterized as low, provided exposure levels remain below the no-effect thresholds. nih.govcanada.ca

However, the risk characterization must also transparently communicate uncertainties. epa.govclu-in.org For this compound, significant data gaps exist regarding chronic toxicity, carcinogenicity, and its effects on a wider range of environmental organisms. Regulatory frameworks often employ a precautionary approach where a lack of data may lead to restrictions or requirements for further testing before widespread use is approved. researchgate.net The fact that it belongs to the anthraquinone class, which contains known hazardous substances, would also be a consideration in a full regulatory assessment. frontiersin.org

Environmental Remediation and Degradation Pathways of Solvent Red 169

Advanced Oxidation Processes (AOPs) for Effluent Treatment

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods designed to eliminate organic pollutants from water and wastewater. ijcce.ac.ir These processes are characterized by the in-situ generation of highly reactive and non-selective chemical species, primarily hydroxyl radicals (•OH), which can oxidize a wide range of recalcitrant organic compounds. researchgate.netmdpi.com

Principles and Generation Mechanisms of Reactive Oxygen Species (e.g., Hydroxyl Radicals)

The cornerstone of AOPs is the production of potent oxidizing agents, with the hydroxyl radical (•OH) being the most significant. researchgate.netmdpi.com These radicals possess a high standard electrode potential, enabling them to non-selectively attack and degrade complex organic molecules, ultimately leading to their mineralization into simpler, less harmful substances like carbon dioxide and water. ijcce.ac.irresearchgate.net

Reactive oxygen species can be generated through various chemical, photochemical, and electrochemical reactions. ijcce.ac.irresearchgate.net The fundamental principle involves the cleavage of an oxidant, such as hydrogen peroxide or ozone, or the activation of a catalyst to produce these transient but highly effective radicals. ijcce.ac.irresearchgate.netmdpi.com The efficacy of AOPs is largely dependent on the successful generation of a sufficient quantity of these radicals to drive the degradation process. mdpi.com

Investigation of Specific AOP Techniques for Solvent Red 169 Decolorization and Mineralization

Several AOP techniques have been investigated for the degradation of various dyes, which can be extrapolated to the potential treatment of this compound. These methods include:

Ozonation: This process utilizes ozone (O3) as a strong oxidant. Ozone can directly react with organic molecules or decompose in water to form hydroxyl radicals, which then participate in the degradation process. ijcce.ac.ir

Photocatalytic Degradation: This technique often employs a semiconductor catalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV or visible light, generates electron-hole pairs. mdpi.comirost.ir These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species that degrade the pollutant. austinpublishinggroup.com Studies have shown the effectiveness of photocatalysis in degrading various organic dyes. mdpi.comaustinpublishinggroup.comresearchgate.netresearchgate.net

Fenton's Reagent: This classic AOP involves the reaction between hydrogen peroxide (H2O2) and ferrous ions (Fe2+) to produce hydroxyl radicals. ijcce.ac.irub.eduwikipedia.orgresearchgate.net The Fenton process is known for its simplicity and cost-effectiveness. ijcce.ac.ir

Electro-Fenton: This is an electrochemical variation of the Fenton process where hydrogen peroxide and/or ferrous ions are generated in-situ through electrochemical reactions, offering better control and potentially higher efficiency. nih.govphyschemres.orgresearchgate.netmdpi.com This method has been successfully applied to the degradation of various dyes. nih.govphyschemres.org

UV/Chlorine: This process involves the photolysis of chlorine, which generates both hydroxyl radicals and chlorine radicals, both of which are powerful oxidizing agents capable of degrading organic contaminants. ijcce.ac.ir

While direct studies on this compound for all these specific AOPs are not extensively available, the principles and demonstrated success with other structurally similar dyes suggest their potential applicability. For instance, the degradation of Acid Red G, another azo dye, was successfully achieved using the electro-Fenton process, with a removal rate of 94.05% under optimal conditions. nih.gov Similarly, photocatalytic degradation has proven effective for dyes like Congo Red. mdpi.comaustinpublishinggroup.com

Kinetic and Mechanistic Studies of AOP-Mediated Degradation

The degradation of organic pollutants by AOPs generally follows specific kinetic models. For many dye degradation reactions, pseudo-first-order kinetics are observed, where the rate of degradation is proportional to the concentration of the dye. nih.gov For example, the degradation of Acid Red G via the electro-Fenton process was found to be consistent with first-order reaction kinetics. nih.gov

Mechanistic studies of AOPs reveal that the degradation process often begins with an attack by hydroxyl radicals on the chromophoric groups of the dye molecule, leading to decolorization. This is typically followed by the cleavage of the aromatic rings and further oxidation of the resulting intermediates, ideally leading to complete mineralization. The specific degradation pathway and the intermediate products formed can vary depending on the AOP technique and the chemical structure of the dye. mdpi.com

Biological Degradation and Bioremediation Strategies

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical treatment methods for dye-contaminated wastewater. bhu.ac.in This approach utilizes the metabolic potential of microorganisms to break down complex organic pollutants. bhu.ac.inscholarsresearchlibrary.com

Identification and Characterization of Microbial Strains for this compound Degradation (e.g., Aeromonas hydrophila SK16)

Several bacterial and fungal strains have been identified for their ability to decolorize and degrade various types of dyes. bhu.ac.infrontiersin.orgiwaponline.com One such bacterium, Aeromonas hydrophila, has demonstrated significant potential in dye degradation. bhu.ac.inbwise.krnih.govresearchgate.netmdpi.com Studies have shown that both non-adapted and textile-effluent adapted strains of A. hydrophila can effectively biodegrade azo dyes. nih.govmdpi.com The adapted strain, Aeromonas hydrophila SK16, has been specifically noted for its efficiency. bwise.krnih.govresearchgate.net While direct studies on this compound are limited, the broad enzymatic machinery of such microorganisms suggests their potential for its degradation.

Enzymatic Biotransformation: Role of Laccase, Tyrosinase, Lignin Peroxidase, Riboflavin Reductase, and Azoreductase Activities

The microbial degradation of dyes is facilitated by a suite of extracellular and intracellular enzymes. bhu.ac.infrontiersin.org Key enzymes involved in this process include:

Laccase: These multi-copper oxidases can oxidize a wide range of phenolic and non-phenolic compounds, making them effective in the initial stages of dye degradation. iwaponline.commdpi.commdpi.comfrontiersin.orgnih.gov They catalyze the oxidation of substrates by reducing molecular oxygen to water. mdpi.commdpi.com

Tyrosinase: This enzyme is also involved in the oxidation of phenolic compounds.

Lignin Peroxidase: This enzyme, part of the ligninolytic system of fungi, has a high redox potential and can degrade complex aromatic structures. frontiersin.orgmdpi.com

Riboflavin Reductase: This enzyme is involved in the regeneration of cofactors required for reductive processes.

Azoreductase: This is a crucial enzyme for the degradation of azo dyes. scholarsresearchlibrary.comfrontiersin.orgsphinxsai.comugr.es It catalyzes the reductive cleavage of the azo bond (-N=N-), which is often the initial and rate-limiting step in the decolorization of these dyes. scholarsresearchlibrary.comsphinxsai.comresearchgate.net This process typically occurs under anaerobic or anoxic conditions and requires reducing equivalents like NADH or NADPH. scholarsresearchlibrary.comresearchgate.net

Studies on Aeromonas hydrophila SK16 have shown increased activity of laccase, tyrosinase, lignin peroxidase, riboflavin reductase, and azoreductase during the degradation of textile dyes, indicating the concerted action of these enzymes in the biotransformation process. bwise.krresearchgate.net

Interactive Data Table: Enzymes in Dye Biotransformation

| Enzyme | Function | Role in Dye Degradation |

|---|---|---|

| Laccase | Oxidizes phenolic and non-phenolic compounds. iwaponline.commdpi.commdpi.com | Initiates degradation by attacking chromophoric groups. mdpi.com |

| Tyrosinase | Oxidation of phenols. | Contributes to the breakdown of aromatic structures. |

| Lignin Peroxidase | Degrades complex aromatic polymers. frontiersin.orgmdpi.com | Breaks down complex dye molecules. frontiersin.org |

| Riboflavin Reductase | Regenerates cofactors. | Supports reductive degradation pathways. |

| Azoreductase | Reduces azo bonds (-N=N-). scholarsresearchlibrary.comfrontiersin.orgsphinxsai.comugr.es | Key for decolorization of azo dyes. scholarsresearchlibrary.comresearchgate.net |

Elucidation of Microbial Metabolic Pathways for Dye Breakdown

The microbial degradation of synthetic dyes, particularly those with complex aromatic structures like the anthraquinone dye this compound, is a critical area of environmental research. While specific metabolic pathway studies exclusively for this compound are not extensively documented, the mechanisms for the broader class of anthraquinone dyes have been investigated, providing a strong basis for understanding its breakdown. The bacterial degradation of these dyes is primarily a reductive process, where enzymes catalyze the cleavage of the dye's conjugated bond system, which is responsible for its color. nih.gov

The general pathway involves an initial decolorization step where the chromophore is destroyed. This is followed by the breakdown of the resulting complex polycyclic aromatic hydrocarbons (such as naphthalene or anthracene) into simpler, less toxic compounds, which can ultimately be mineralized to carbon dioxide and water under aerobic conditions. nih.gov A variety of bacterial genera have been identified with the capability to degrade anthraquinone dyes, often isolated from contaminated sludge or wastewater. nih.govacademax.com These include Pseudomonas, Bacillus, Staphylococcus, and Aeromonas. nih.govjcu.edu.aunih.gov

The enzymatic systems responsible for this degradation are key to the process. Enzymes such as reductases, peroxidases, and laccases play a significant role. nih.gov For instance, intracellular enzymes from Pseudomonas species contribute to dye reduction, while peroxidases from cyanobacteria have also been shown to decolorize anthraquinone dyes effectively. nih.gov In a study on zebrafish embryos, exposure to this compound was found to impact glutathione metabolism pathways, indicating a cellular detoxification response, though this does not detail the complete microbial breakdown pathway. mdpi.com The use of microbial consortia often proves more effective than pure cultures due to the synergistic metabolic activities of different bacterial strains, which can target various parts of the dye molecule or its metabolites. frontiersin.orgfrontiersin.org

Table 1: Examples of Bacterial Strains Involved in Anthraquinone Dye Degradation

| Bacterial Strain | Degraded Dye | Key Findings | Reference |

|---|---|---|---|

| Staphylococcus sp. K2204 | Remazol Brilliant Blue R | Degraded 100 mg/L of dye completely within 12 hours. | nih.gov |

| Pseudomonas aeruginosa | Vat Blue 4 | Achieved 95% color removal and 87.95% COD reduction. | jcu.edu.au |

| Shewanella decolorationis S12 | Reactive Brilliant Blue K-GR | Effective decolorization under anaerobic conditions. | frontiersin.org |

| Bacillus cohnii LAP217 | Reactive Blue 19 | Showed effectual bio-decolorization capabilities. | nih.gov |

| Rhodocyclus gelatinosus XL-1 | Reactive Blue 19 | Degraded the dye under anaerobic conditions. | frontiersin.org |

Synergistic Approaches: Combined Biological and Advanced Oxidation Processes for Enhanced Remediation

Given the recalcitrant nature of many synthetic dyes, including this compound, a single treatment method is often insufficient for complete removal and detoxification. researchgate.net Synergistic approaches that combine biological treatment with chemical methods like Advanced Oxidation Processes (AOPs) have emerged as highly effective and promising strategies. ijmrset.comresearchgate.net AOPs utilize powerful oxidizing agents, most notably hydroxyl radicals (•OH), to break down complex organic pollutants into simpler, less toxic, and often more biodegradable molecules. atlantis-press.comresearchgate.net

Commonly employed AOPs in hybrid systems for dye remediation include:

Ozonation (O₃): Ozone is a potent oxidizing agent that can directly attack the chromophoric groups of dyes. atlantis-press.com Studies on anthraquinone dyes show that ozonation effectively destroys the anthraquinone structure and significantly reduces color. nih.govresearchsolutions.comresearchgate.net

Fenton and Photo-Fenton Processes: The Fenton reaction (using hydrogen peroxide, H₂O₂, and ferrous ions, Fe²⁺) generates hydroxyl radicals that aggressively oxidize organic compounds. researchgate.netpjoes.com The photo-Fenton process enhances this reaction with UV light, increasing the degradation rate. researchgate.net

UV/H₂O₂: This process uses ultraviolet light to cleave hydrogen peroxide, generating hydroxyl radicals for oxidation.

The combination of these AOPs with subsequent biological degradation has been shown to be more effective than either process used in isolation, achieving high removal rates for Chemical Oxygen Demand (COD), Total Organic Carbon (TOC), and color. researchgate.netresearchgate.net

Optimization of Hybrid Treatment Systems for Complete Dye Removal

To maximize the efficiency and cost-effectiveness of hybrid treatment systems, the optimization of operational parameters is crucial. The performance of both the AOP pre-treatment and the subsequent biological stage is highly dependent on specific conditions. frontiersin.org Research on anthraquinone and other complex dyes has identified several key parameters that must be controlled. researchgate.net

For AOP pre-treatment , critical parameters include:

pH: The pH of the wastewater significantly influences the generation of hydroxyl radicals. For instance, the Fenton process is most effective at an acidic pH, typically around 3-4. researchgate.netrsc.org Ozonation efficiency can also be pH-dependent. atlantis-press.com

Oxidant and Catalyst Concentration: The dosages of oxidants like H₂O₂ or ozone and catalysts such as Fe²⁺ must be optimized. Insufficient amounts will lead to incomplete degradation, while excessive amounts increase costs and can have an inhibitory effect on subsequent biological treatment. rsc.orgkuleuven.be

Reaction Time/Irradiation Time: The duration of the AOP treatment needs to be sufficient to break down the parent dye molecule into biodegradable intermediates. researchgate.netresearchgate.net

Temperature: Temperature can affect reaction kinetics, with some studies showing enhanced degradation at moderately elevated temperatures. dntb.gov.ua

Following the AOP stage, the biological treatment also requires optimization of factors like pH, temperature, nutrient availability, and microbial inoculum load to ensure the robust growth of microorganisms and efficient degradation of the AOP-generated intermediates. nih.govjcu.edu.au

Table 2: Examples of Optimized AOP Conditions for Dye Degradation

| AOP Method | Target Pollutant | Optimal pH | Optimal Reagent Concentrations | Removal Efficiency | Reference |

|---|---|---|---|---|---|

| Fenton | Benzene Dye Intermediates | 4.13 | [H₂O₂] = 1.0 M; [Fe²⁺] = 0.36 M | 85.3% COD removal | rsc.org |

| Photo-Fenton | Industrial Paper Wastewater | 4.0 | [H₂O₂] = 5 g/L; [Fe²⁺] = 1 g/L | 96% color, 90% COD removal | researchgate.net |

| Ozonation | Anthraquinone Dyes | - | - | >96% decolorization in 40 min | researchgate.net |

| ECS/Ozonation | Textile Dye-bath Effluent | 7.1 | Ozone flow = 300 mg/h | ~100% color, 99.7% COD removal | researchgate.net |

| HC/UV/PMS | Reactive Blue 222 | 7.0 | Persulfate (PS) = 0.90 g/L | 99.3% removal in 120 min | dntb.gov.ua |

ECS: Electrocoagulation System; HC: Hydrodynamic Cavitation; PMS: Peroxymonosulfate

Analysis of Biodegradability Enhancement Post-AOP Pre-treatment

A primary goal of using AOPs as a pre-treatment for recalcitrant wastewater is to enhance its biodegradability. The effectiveness of this enhancement is commonly measured by the ratio of Biochemical Oxygen Demand (BOD) to Chemical Oxygen Demand (COD). The BOD/COD ratio serves as an indicator of how much of the organic pollution in the water can be broken down by microorganisms. d-nb.info A low initial ratio (typically <0.3) suggests that the wastewater is toxic or non-biodegradable, while a post-treatment ratio of 0.4 or higher indicates that the effluent has become significantly more amenable to biological treatment. rsc.orgd-nb.info

Numerous studies have demonstrated that AOPs can successfully increase the BOD/COD ratio of wastewater containing complex dyes. The oxidative power of AOPs breaks down large, bio-refractory molecules into smaller, more oxidized intermediates like organic acids, which are more readily consumed by bacteria. nih.govresearchgate.net

For example, the ozonation of the anthraquinone dye Reactive Blue 19 resulted in the BOD/COD ratio increasing from 0.15 to 0.33, indicating a significant improvement in biodegradability. nih.govresearchsolutions.com

In another study, treating real benzene dye intermediates wastewater with the Fenton process elevated the BOD₅/COD ratio from a non-biodegradable 0.08 to a biodegradable 0.49. rsc.org

Partial oxidation of an industrial wastewater using ozone or a combination of ozone and UV light increased the BOD/COD ratio from an initial 20% to 28% and 37%, respectively. kuleuven.be

This transformation is crucial for the success of an integrated treatment system, as it makes the subsequent, more economical biological stage viable and effective. researchgate.netpjoes.com

Table 3: Enhancement of Biodegradability (BOD/COD Ratio) by AOPs

| Treatment Process | Pollutant/Wastewater | Initial BOD/COD Ratio | Final BOD/COD Ratio | Reference |

|---|---|---|---|---|

| Ozonation | C.I. Reactive Blue 19 | 0.15 | 0.33 | nih.govresearchsolutions.com |

| Fenton | Benzene Dye Intermediates | 0.08 | 0.49 | rsc.org |

| Photo-Fenton | Industrial Paper Wastewater | 0.028 | 0.83 | researchgate.net |

| Fenton | Brilliant Green Dye | 0.17 | 0.49 | d-nb.info |

| O₃ / UV | Industrial Graphical Wastewater | 0.20 | 0.37 | kuleuven.be |

Environmental Fate Modeling and Persistence Assessment in Various Environmental Compartments

Assessing the environmental fate and persistence of this compound is challenging due to a significant lack of empirical data. A safety data sheet for the compound explicitly states that data for persistence and degradability, bioaccumulative potential, and mobility in soil are unavailable. chemicalbook.com This data gap necessitates reliance on modeling, risk classification frameworks, and data from structurally similar anthraquinone dyes to infer its likely behavior in the environment.

Anthraquinone dyes, as a class, are known for their stability and resistance to natural degradation, which is a primary reason for their industrial utility and also their environmental concern. researchgate.netacs.org Their complex, fused aromatic ring structure contributes to their persistence. frontiersin.org Regulatory bodies have expressed concern over related compounds. For example, the European Chemicals Agency (ECHA) has classified Solvent Red 1, a different azo dye, as a substance of very high concern due to its potential for persistence and bioaccumulation. ontosight.ai

Predictive modeling has been used to assess the potential hazards of such dyes. A study using quantitative structure-activity relationship (QSAR) models to predict the toxicity of dyes used in military smoke formulations, including anthraquinones, suggested high to very high risks for inhalation toxicity, mutagenicity, and developmental effects. nih.gov This indicates that despite a lack of direct environmental measurement, the potential for harm from these compounds and their byproducts is a significant concern.

Governmental bodies use risk-based approaches to manage chemicals with limited data. For example, Health Canada and Environment and Climate Change Canada utilize an Ecological Risk Classification (ERC) of organic substances. This framework uses metrics for hazard (based on mode of toxic action, reactivity, and toxicity thresholds) and exposure to classify substances. In an assessment of the Anthraquinones Group, several related dyes were considered unlikely to be causing ecological harm based on this approach. canada.ca However, assessments of broader dye groups, such as the Azo Solvent Dyes, have noted that some members are hazardous to aquatic organisms at low concentrations. researchgate.net

Given these points, the environmental fate of this compound remains largely uncharacterized. It is likely to be persistent in the environment, with its mobility and bioaccumulation potential being unknown. The primary risks would likely be in aquatic compartments, should it be released in wastewater. Without specific studies, its behavior in soil and sediment can only be inferred from its general chemical class, which suggests low mobility for water-insoluble dyes but potential for long-term persistence.

Advanced Applications and Materials Science Research Involving Solvent Red 169

Development of Polymer-Dye Systems for Optical and Functional Materials

Solvent Red 169 is frequently used to impart color to a wide range of polymers, creating polymer-dye systems with specific optical and functional characteristics. dayglo.in Its function as a solvent dye means it dissolves within the polymer matrix on a molecular level, resulting in high transparency and brilliant color. wlimg.com This is in contrast to pigments, which are dispersed as solid particles and can cause opacity.

Research and industrial applications have demonstrated the successful integration of this compound into numerous thermoplastics. Its compatibility and performance characteristics, such as heat and light resistance, make it a suitable colorant for plastics processed at high temperatures. specialchem.comprecisechem.com The dye is recommended for coloring materials such as polystyrene (PS), acrylonitrile butadiene styrene (ABS), polymethyl methacrylate (PMMA), polycarbonate (PC), and polyethylene terephthalate (PET). specialchem.comprecisechem.compylamdyes.com It is also used for coloring fibers, where its ability to be molecularly dispersed is crucial for achieving uniform coloration without compromising the fiber's mechanical properties. precisechem.commade-in-china.com

Table 1: Thermoplastic and Fiber Integration of this compound

| Polymer Type | Common Name | Integration Suitability | Key References |

|---|---|---|---|

| Polystyrene | PS / GPPS | Recommended | wlimg.comspecialchem.compylamdyes.com |

| Acrylonitrile Butadiene Styrene | ABS | Recommended / Suitable with restriction | wlimg.comspecialchem.compylamdyes.com |

| Polymethyl Methacrylate | PMMA | Recommended | specialchem.comprecisechem.com |

| Polycarbonate | PC | Recommended | specialchem.comprecisechem.compylamdyes.com |

| Polyethylene Terephthalate | PET | Recommended | wlimg.comspecialchem.comprecisechem.com |

The performance of a polymer-dye system is critically dependent on the uniform dispersion and complete dissolution of the dye within the polymer matrix. For solvent dyes like this compound, the goal is to achieve a molecular dispersion, effectively creating a solid solution. nih.gov This amorphous state prevents light scattering at the particle level, leading to high clarity and color strength. nih.govijpsjournal.com

Research in this area focuses on the methods used to incorporate the dye and the interactions between the dye and polymer. Common techniques to achieve good dispersion include:

Melt Processing: In methods like injection molding and extrusion, the dye is mixed with the polymer pellets before being melted and homogenized at high temperatures (often over 350°C), allowing the dye to dissolve in the molten polymer. hermetachem.comprecisechem.com

Solvent Evaporation: This method involves dissolving both the polymer and the dye in a common organic solvent. mdpi.com The solvent is then evaporated, leaving a solid film or mass of the polymer with the dye molecularly dispersed within it. mdpi.comrjpbcs.com

Spray Drying: In this technique, a solution of the polymer and dye is atomized into a stream of hot air, causing the solvent to evaporate instantly and form small microspheres of the colored polymer. mdpi.comrjpbcs.com

The success of these methods depends on factors like processing temperature, the solubility of the dye in the polymer, and the potential for chemical interactions. precisechem.commdpi.com The objective is to prevent dye crystallization upon cooling, which would negatively impact the optical properties of the final material. ijpsjournal.com

This compound is noted for its excellent thermal stability, making it suitable for coloring engineering plastics that require high processing temperatures. dayglo.inwlimg.comhermetachem.com Engineering plastics such as polycarbonate (PC), polyamides (PA), and polyesters (e.g., PET) are processed at temperatures where many other organic dyes would degrade. specialchem.comsunchemical.com

Research in this domain evaluates the dye's ability to withstand not only the initial processing but also the long-term demands of the end-use application. sunchemical.com Key performance metrics that are investigated include:

Heat Resistance: The ability of the dye to maintain its color and chemical structure during high-temperature extrusion and injection molding processes. precisechem.comhermetachem.com

Light Fastness: The resistance of the dye to fading or changing color upon exposure to light, which is crucial for materials used in automotive or construction applications. wlimg.compylamdyes.com

Migration Resistance: The tendency of the dye to remain dissolved within the polymer matrix and not leach out to the surface over time, which is a critical parameter for applications like food packaging or toys. specialchem.comprecisechem.com

The anthraquinone structure of this compound contributes to its high stability, allowing it to perform well in these demanding conditions. specialchem.com

Investigation of Dye Dispersion and Dissolution in Polymer Matrices

Exploration of this compound in Specialized Coloration Applications (e.g., Smoke Compositions for Scientific Studies)

Beyond plastics, this compound has been explored for use in highly specialized applications such as pyrotechnic compositions for generating colored smoke. google.comupce.cz In this context, the dye is not used for its coloring power in a solid matrix but for its ability to sublime and form a colored aerosol.

For a dye to be effective in a smoke composition, it must vaporize at the temperature generated by the pyrotechnic mixture without significant decomposition and then condense in the atmosphere to form a cloud of fine, colored particles. google.com this compound has been identified as a suitable candidate for red and violet smoke formulations. google.comupce.cz